molecular formula C16H16ClNO B1282105 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride CAS No. 37481-69-9

2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride

Cat. No.: B1282105
CAS No.: 37481-69-9
M. Wt: 273.75 g/mol
InChI Key: JGBXBXHGWDLCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzylamine and a suitable isoquinoline derivative.

    Cyclization Reaction: The benzylamine undergoes a cyclization reaction with the isoquinoline derivative under acidic conditions to form the dihydroisoquinoline core.

    Hydrochloride Formation: The resulting dihydroisoquinoline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

    Reduction: Reduction reactions can convert it back to the dihydroisoquinoline form.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Isoquinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline compounds.

Scientific Research Applications

2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylisoquinoline: Similar structure but lacks the dihydroisoquinoline core.

    2,3-Dihydroisoquinolin-4(1H)-one: Lacks the benzyl group.

    Isoquinoline: The parent compound without any substitutions.

Uniqueness

2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is unique due to the presence of both the benzyl group and the dihydroisoquinoline core. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-benzyl-1,3-dihydroisoquinolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO.ClH/c18-16-12-17(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16;/h1-9H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBXBXHGWDLCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)CN1CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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